4-Methylbenzoic acid

Overview

Description

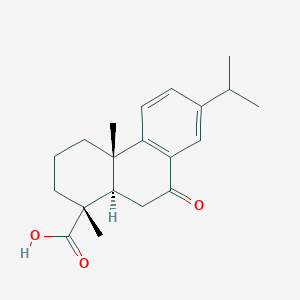

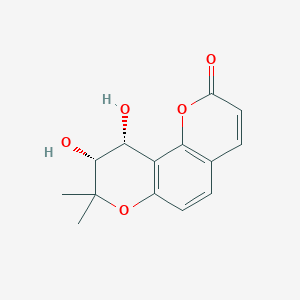

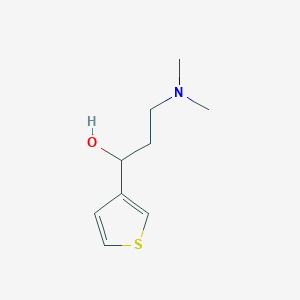

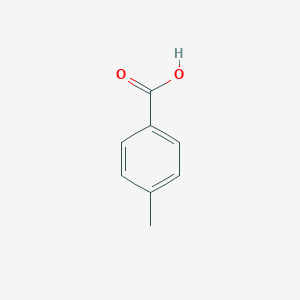

4-Methylbenzoic acid, also known as p-Toluic acid, is a substituted benzoic acid with the formula CH3C6H4CO2H . It is a white solid that is poorly soluble in water but soluble in acetone .

Synthesis Analysis

A laboratory route to p-toluic acid involves the oxidation of p-cymene with nitric acid . It can also be used as an intermediate for the synthesis of para-aminomethylbenzoic acid (PAMBA), p-tolunitrile, etc .Molecular Structure Analysis

The molecular formula of 4-Methylbenzoic acid is C8H8O2 . The molecular weight is 136.15 g/mol .Chemical Reactions Analysis

P-Toluic acid is an intermediate in the conversion of p-xylene to terephthalic acid, a commodity chemical used in the manufacture of polyethylene terephthalate . It is generated both by the oxidation of p-xylene as well as the hydrogenolysis of 4-carboxybenzaldehyde .Physical And Chemical Properties Analysis

4-Methylbenzoic acid has a density of 1.06g/mL . It has a melting point of 180 to 181 °C and a boiling point of 274 to 275 °C . It is sparingly soluble in hot water .Scientific Research Applications

Organic Synthesis

4-Methylbenzoic acid is used as a raw material in organic synthesis . It serves as an intermediate in various chemical reactions, contributing to the production of a wide range of organic compounds .

Pharmaceutical Intermediate

In the pharmaceutical industry, 4-Methylbenzoic acid is used as an intermediate . It plays a crucial role in the synthesis of various pharmaceutical products, contributing to the development of new drugs and treatments .

Manufacture of Polyethylene Terephthalate (PET)

4-Methylbenzoic acid is an intermediate in the oxidation of p-xylene to terephthalic acid . Terephthalic acid is a primary raw material in the manufacture of polyethylene terephthalate (PET), a common plastic used in many consumer products .

Chemical Structure Analysis

The chemical structure of 4-Methylbenzoic acid is of interest in various scientific studies . Its molecular weight, formula, and other structural details are often analyzed in the context of chemical reactions and compound interactions .

Thermodynamics Research

The thermodynamics of 4-Methylbenzoic acid, including its phase change data, is a subject of research in the field of thermodynamics . This includes studies on its boiling point, fusion temperature, and enthalpy of phase transition .

Safety and Hazards

Mechanism of Action

Target of Action

4-Methylbenzoic acid, also known as P-Toluic acid, is a substituted benzoic acid Benzoic acid derivatives are known to interact with various enzymes and receptors in the body, influencing metabolic pathways .

Mode of Action

It’s known that benzoic acid derivatives can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules, thereby influencing their activity.

Biochemical Pathways

4-Methylbenzoic acid may participate in various biochemical pathways due to its benzoic acid moiety. It can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to the formation of new compounds, affecting downstream biochemical pathways.

Pharmacokinetics

It’s known that the solubility, molecular weight, and chemical structure of a compound can influence its pharmacokinetic properties . 4-Methylbenzoic acid has a molecular weight of 136.1479 and is poorly soluble in water but soluble in acetone , which may affect its bioavailability and distribution in the body.

Result of Action

The reactions it undergoes, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to changes in the structure and function of target molecules . These changes can influence various biological processes, potentially leading to observable effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 4-Methylbenzoic acid can be influenced by various environmental factors. For instance, its solubility can affect its distribution and bioavailability in the body . Additionally, factors such as pH and temperature can influence the rate and extent of its reactions . Therefore, the action environment plays a crucial role in the compound’s overall activity.

properties

IUPAC Name |

4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNBBFKOUUSUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Record name | P-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23292-93-5 (zinc salt), 2420-97-5 (cadmium salt), 67874-52-6 (barium salt) | |

| Record name | 4-Toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021618 | |

| Record name | 4-Methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-toluic acid is a white powder. Sublimes. (NTP, 1992), Dry Powder; Other Solid, White solid; [CAMEO] White to yellow-brown solid; [OECD SIDS] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | P-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Toluic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

525 to 527 °F at 760 mmHg (NTP, 1992) | |

| Record name | P-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), 0.34 mg/mL at 25 °C | |

| Record name | P-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0061 [mmHg] | |

| Record name | p-Toluic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

4-Methylbenzoic acid | |

CAS RN |

99-94-5 | |

| Record name | P-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Toluic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A26GBX5SSV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

356 to 360 °F (NTP, 1992), 181 °C | |

| Record name | P-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-Methylbenzoic acid?

A1: 4-Methylbenzoic acid, also known as p-Toluic acid, has the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol.

Q2: What spectroscopic data is available for characterizing 4-Methylbenzoic acid?

A2: 4-Methylbenzoic acid can be characterized using various spectroscopic techniques, including:

- FTIR: This technique identifies functional groups through their characteristic vibrations. For example, the presence of a unionized -COOH group in a 4-methylbenzoic acid cocrystal was confirmed using FTIR. []

- NMR (1H and 13C): This technique provides information about the hydrogen and carbon environments within the molecule. Researchers have used 1H NMR to study the binding of various ligands to human plasminogen kringle 4, which helps understand its interactions with 4-methylbenzoic acid. [] NMR has also been used to confirm the structure of synthesized 2-fluoro-4-methylbenzoic acid. []

- Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions, aiding in structural confirmation. For example, MS was employed to confirm the structure of synthesized 2-fluoro-4-methylbenzoic acid. []

Q3: What is the thermal stability of 4-Methylbenzoic acid?

A3: 4-Methylbenzoic acid exhibits good thermal stability. A coordination assembly of 3,5-dinitro-4-methylbenzoic acid and Pr(III) remained stable up to 300 °C. []

Q4: How does the solubility of 4-Methylbenzoic acid vary in different solvents?

A4: The solubility of 4-Methylbenzoic acid is solvent and temperature-dependent. Researchers have studied its solubility in various solvents, including N-methyl-2-pyrrolidone, N,N-dimethylformamide, N,N-dimethylacetamide, trichloromethane, acetic acid, and water, at temperatures ranging from 288 K to 370 K. []

Q5: Can 4-Methylbenzoic acid derivatives act as catalysts in organic reactions?

A5: While not directly acting as catalysts, derivatives of 4-methylbenzoic acid, like 3,5-dichloro-4-methylbenzoic acid, have been synthesized using reactions with catalytic components. []

Q6: Are there any applications of 4-Methylbenzoic acid in material science?

A6: Derivatives of 4-Methylbenzoic acid have been used in the synthesis of metal-organic frameworks (MOFs). For example, functionalized MOFs were synthesized using 4-[N,N-bis(4-methylbenzoic acid)amino]benzoic acid and its derivatives. These MOFs exhibited high gas storage capacity, particularly for H2. []

Q7: Have there been computational studies on 4-Methylbenzoic acid and its derivatives?

A7: Yes, computational methods have been employed to investigate 4-Methylbenzoic acid and its derivatives:

- DFT Calculations: Density Functional Theory (DFT) calculations, using the B3LYP method with the 6-311+G(d,p) basis set, were performed to investigate a supramolecular cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid. [] Similar calculations were used to study a cocrystal of 2-amino-4-chloro-6-methylpyrimidine with 4-methylbenzoic acid. []

- Molecular Modeling: Molecular modeling was used to gain structural insights into the complexation of aromatic carboxylic acids, including 4-methylbenzoic acid, with 6A-(ω-aminoalkylamino)-6A-deoxy-β-cyclodextrins. []

Q8: How do substituents on the benzene ring of 4-Methylbenzoic acid affect its properties?

A8: Substituents on the benzene ring significantly influence the properties of 4-Methylbenzoic acid and its derivatives.

- Solubility: The presence of functional groups like -CH3, -Cl, -NO2, and -OCH3 influences the solubility of the molecule in different solvents. []

- Reactivity: The reactivity of the molecule in chemical reactions is also affected by the nature and position of the substituents. For instance, the presence of electron-withdrawing groups like -NO2 can influence the acidity of the carboxylic acid group. []

- Biological activity: In the context of biological activity, studies have shown that the presence of specific substituents on the benzene ring of 4-methylbenzoic acid can influence its binding affinity to targets like human plasminogen kringle 4. []

Q9: Are there any specific formulation strategies to improve the stability or solubility of 4-Methylbenzoic acid?

A9: While specific formulation strategies are not extensively discussed in the provided research, the choice of solvent significantly impacts solubility. [] Additionally, forming cocrystals with suitable coformers has shown promise in modifying the physicochemical properties of pharmaceuticals, potentially enhancing solubility and stability. [, ]

Q10: What is known about the toxicity of 4-Methylbenzoic acid?

A10: Research indicates that 4-Methylbenzoic acid may have reproductive toxicity potential in rats. A study revealed that high doses of 4-methylbenzoic acid caused adverse effects on the epididymis in male rats and impacted fertility and pre-implantation loss in females. []

Q11: Are there any reported adverse effects of 4-Methylbenzoic acid derivatives?

A11: A study on 3-[Bis(2-chloroethyl)amino]-4-methylbenzoic acid (NSC-146171; IOB-82) demonstrated significant morphological and cytogenetic changes in rat ascites cells. These changes, including nuclear abnormalities and chromosomal aberrations, were dose-dependent and suggested a potential radiomimetic effect of this particular derivative. []

Q12: What analytical techniques are used to study the reactions involving 4-Methylbenzoic acid?

A12: Various analytical methods are employed to study 4-Methylbenzoic acid and its derivatives:

- HPLC: High-Performance Liquid Chromatography (HPLC) has been used to analyze reaction mixtures, such as in the oxidative chlorination of 4-methylbenzenesulphonic acid to produce 2-chlorotoluene. [, ] It was also used to determine the purity of synthesized 2-fluoro-4-methylbenzoic acid. []

- GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) was used in conjunction with stable isotope-labeled substrates to investigate by-products of toluene and xylene metabolism by a novel toluene-degrading, sulfate-reducing bacterium. This approach helped identify 4-methylbenzoic acid (p-toluic acid) as a significant by-product from p-xylene. []

- Differential Scanning Calorimetry (DSC): DSC was utilized to investigate the thermal behavior and phase transitions of 4-methylbenzoic acid cocrystals. []

Q13: Is 4-Methylbenzoic acid biodegradable?

A13: Yes, 4-Methylbenzoic acid can be biodegraded. A study identified a novel sulfate-reducing bacterium capable of mineralizing toluene and utilizing it as the sole electron donor and carbon source under anaerobic conditions. This bacterium also transformed p-xylene, producing 4-methylbenzoic acid as a primary metabolic by-product. []

Q14: Are there any cross-disciplinary applications of 4-Methylbenzoic acid research?

A14: Yes, research on 4-Methylbenzoic acid and its derivatives spans various disciplines:

- Organic Chemistry: Synthesis and characterization of novel derivatives and exploration of their reactivity and properties. [, , , , , ]

- Medicinal Chemistry: Investigating potential biological activities and toxicological profiles of the compound and its analogs. [, , ]

- Material Science: Utilization in the development of advanced materials like metal-organic frameworks (MOFs) for gas storage applications. []

- Analytical Chemistry: Development and validation of analytical methods for the detection, quantification, and characterization of the compound and its derivatives. [, , , , ]

- Environmental Science: Understanding its biodegradability and potential impact on the environment. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)